2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

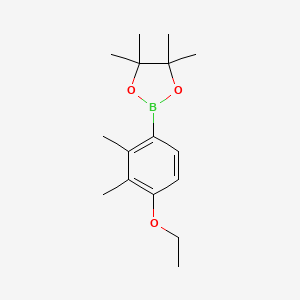

2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with an ethoxy group at the para position and methyl groups at the ortho and meta positions. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates applications in cross-coupling reactions, medicinal chemistry, and materials science.

Properties

IUPAC Name |

2-(4-ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-8-18-14-10-9-13(11(2)12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZUCSNTPAEDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2,3-dimethylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

Substitution: It can participate in substitution reactions where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Organic Synthesis

Dioxaborolanes are widely used in organic synthesis as boron-containing reagents. The specific compound under discussion has been utilized in several key reactions:

- Cross-Coupling Reactions : This compound serves as a boron source in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. These reactions are vital for forming carbon-carbon bonds in complex organic molecules. For instance, it has been reported that using this dioxaborolane in a Sonogashira coupling reaction yielded high product purity and efficiency .

- Nucleophilic Substitutions : The compound can act as a nucleophile in various substitution reactions. Its structure allows for enhanced reactivity due to the presence of the dioxaborolane moiety which stabilizes the transition state during nucleophilic attack .

Material Science

The unique properties of this compound have also led to its application in material science:

- Mechanoluminescence : Recent studies have demonstrated that compounds containing dioxaborolane structures can exhibit mechanoluminescent properties. This application is particularly useful in developing smart materials that respond to mechanical stress by emitting light .

- Polymer Chemistry : The incorporation of dioxaborolanes into polymer matrices can enhance their mechanical and thermal properties. This has implications for creating advanced materials with specific desired characteristics for use in various industrial applications .

Case Studies

Several case studies highlight the practical applications of 2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Case Study 1: Cross-Coupling Efficiency

In a study focused on optimizing cross-coupling reactions for pharmaceutical applications, researchers found that using this dioxaborolane significantly improved yields compared to traditional boron reagents. The reaction conditions were fine-tuned to achieve up to 98% yield when combined with specific metal catalysts .

Case Study 2: Mechanoluminescent Materials

Another research project explored the use of this compound in creating mechanoluminescent materials. By embedding it within a polymer matrix, the researchers were able to produce materials that emitted light upon mechanical deformation. This innovation could lead to new applications in safety signaling and smart textiles .

Mechanism of Action

The mechanism by which 2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boron atom within the dioxaborolane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate pathways involved in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Variations

Pinacol boronic esters differ primarily in the substituents on the aromatic ring. Key structural analogs include:

Electronic and Steric Effects

- Ethoxy vs. This enhances stability but may reduce electrophilicity in Suzuki-Miyaura couplings .

- Methyl Substituents : The 2,3-dimethyl groups introduce steric hindrance, slowing hydrolysis and reducing reactivity with sterically demanding partners compared to unsubstituted analogs like 2-(4-methoxyphenyl)-... .

- Chloro and Methoxy Mix () : The dichloro-dimethoxy derivative balances electron withdrawal (Cl) and donation (OCH₃), enabling unique reactivity in anticancer applications .

Reactivity and Stability

- Hydrolysis Resistance : Ethoxy and methyl groups in the target compound likely improve hydrolytic stability compared to electron-deficient analogs (e.g., chloro-substituted derivatives) .

- Cross-Coupling Efficiency : Bulkier substituents (e.g., cyclohexyl in ) may require specialized catalysts (e.g., Pd(dppf)Cl₂) for efficient coupling, whereas less hindered analogs (e.g., 4-methoxyphenyl) react under standard conditions .

Biological Activity

The compound 2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 915402-04-9) is a member of the dioxaborolane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings and case studies.

- Molecular Formula : C16H25BO3

- Molecular Weight : 276.180 g/mol

- Appearance : Typically appears as a colorless liquid or solid depending on purity and storage conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Dioxaborolanes are known to exhibit properties such as:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cell signaling pathways, which can lead to therapeutic effects in cancer treatment.

- Boron Chemistry : The presence of boron in the structure allows for unique interactions with biomolecules, influencing their stability and reactivity.

Anticancer Activity

Recent studies have indicated that dioxaborolanes can serve as effective anticancer agents. For instance:

- PKMYT1 Inhibition : A related study highlighted the selective inhibition of PKMYT1 (a kinase involved in the DNA damage response) by structurally similar compounds. The selectivity and potency were enhanced by specific substitutions on the phenyl ring .

Case Studies

-

Study on Structural Modifications :

- Researchers investigated various analogs of dioxaborolanes to assess their biological activity. The modification of substituents on the phenyl ring significantly impacted their potency against cancer cell lines. For instance, compounds with a 2,6-dimethyl substitution exhibited enhanced cellular activity compared to their parent structures .

- In Vivo Efficacy :

Comparative Biological Activity Table

| Compound Name | CAS Number | IC50 (μM) | Targeted Kinase | Remarks |

|---|---|---|---|---|

| Compound A | 915402-04-9 | 0.69 | PKMYT1 | Selective inhibitor |

| Compound B | 2121514-94-9 | 0.012 | PKMYT1 | Higher potency due to structural changes |

| Compound C | 1487353-47-8 | 0.29 | WEE1 | Non-selective but effective |

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Ethoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Reagents : Aryl bromide/iodide precursor, B₂pin₂, Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous THF or dioxane .

- Conditions : Reaction under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.

- Workup : Purification via column chromatography (hexane/EtOAc) or recrystallization.

Example : Ethoxy-dimethylphenyl halide derivatives react with B₂pin₂ in THF at reflux, yielding the target boronate ester .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

Characterization involves:

- ¹H/¹³C NMR : Peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂), methyl groups (δ ~1.3–2.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

- ¹¹B NMR : A sharp singlet at δ ~30–35 ppm confirms the boronate ester .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (C₁₆H₂₅BO₃: calc. 276.19).

Reference Data :

| Property | Value | Source |

|---|---|---|

| Density | ~1.059 g/mL (lit.) | |

| SMILES | CC1(C)OB(C2=CC=C(OCC)C=C2)OC1(C)C |

Advanced: How can cross-coupling reactions involving sterically hindered boronate esters be optimized?

Methodological Answer:

Steric hindrance from the ethoxy and dimethyl groups necessitates:

- Catalyst Choice : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of hindered intermediates.

- Temperature : Elevated temperatures (100–120°C) accelerate coupling but may require microwave assistance .

- Additives : Cs₂CO₃ or K₃PO₄ as bases mitigate deactivation of the catalyst .

Advanced: How to handle air-sensitive intermediates during synthesis?

Methodological Answer:

Air-sensitive steps require:

- Inert Atmosphere : Schlenk lines or gloveboxes for reagent transfers .

- Dry Solvents : Anhydrous THF or Et₂O, distilled over Na/benzophenone.

- Quenching : Use degassed H₂O or NH₄Cl(aq) to terminate reactions.

- Storage : Under argon at –20°C in sealed, septum-capped vials .

Data Contradiction: How to resolve discrepancies in reported yields for similar compounds?

Methodological Answer:

Yield variations arise from:

- Catalyst Purity : Pd catalysts must be freshly prepared or stored under argon .

- Substrate Ratios : Optimize aryl halide:B₂pin₂ ratios (1:1.2–1.5) to avoid side reactions.

- Reaction Monitoring : Use TLC or GC-MS to track progress and adjust time/temperature .

Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Conversion | Increase catalyst loading (5–10 mol%) |

| Byproduct Formation | Add molecular sieves to absorb H₂O |

Advanced: What strategies mitigate boronate ester hydrolysis during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.